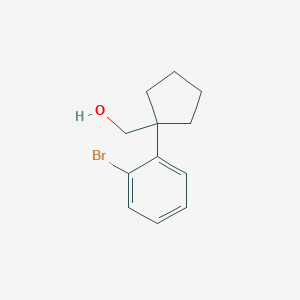

(1-(2-Bromophenyl)cyclopentyl)methanol

Description

(1-(2-Bromophenyl)cyclopentyl)methanol is a synthetic organic compound featuring a cyclopentane ring substituted with a 2-bromophenyl group and a methanol (-CH2OH) functional group. The bromine atom at the ortho position of the phenyl ring and the cyclopentyl-methanol backbone likely influence its reactivity, solubility, and biological activity, making it a candidate for further research in drug discovery and organic synthesis .

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

[1-(2-bromophenyl)cyclopentyl]methanol |

InChI |

InChI=1S/C12H15BrO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |

InChI Key |

XANPQNPDJVIOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CO)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)cyclopentyl)methanol typically involves the reaction of 2-bromobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -10°C to 0°C for the Grignard reaction

Hydrolysis: Using dilute acid or water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromophenyl group can undergo reduction to form a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Using nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products:

Oxidation: (1-(2-Bromophenyl)cyclopentyl)ketone

Reduction: (1-Phenylcyclopentyl)methanol

Substitution: (1-(2-Aminophenyl)cyclopentyl)methanol or (1-(2-Thiophenyl)cyclopentyl)methanol

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential to form various derivatives.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

- Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(2-Bromophenyl)cyclopentyl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and hydroxyl groups. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (1-(2-Bromophenyl)cyclopentyl)methanol and related compounds:

Key Differences and Research Findings

a) Functional Group Impact: Methanol vs. Ketone

- This compound: The methanol group increases polarity and hydrogen-bonding capacity compared to the ketone in (1-Bromocyclopentyl)(2-chlorophenyl)-methanone. This enhances solubility in polar solvents, making it more suitable for aqueous-phase reactions in drug formulation .

- (1-Bromocyclopentyl)(2-chlorophenyl)-methanone: The ketone group acts as an electrophilic site, facilitating nucleophilic additions (e.g., Grignard reactions) to synthesize secondary alcohols or amines. This property is exploited in medicinal chemistry to create bioactive intermediates .

b) Substituent Position: Ortho vs. Para Bromophenyl

- However, this could also reduce synthetic yields due to steric challenges during cyclopentane ring formation.

- Para-Bromophenyl (): The para-substituted bromine minimizes steric effects, improving synthetic accessibility.

c) Core Ring Structure: Cyclopentane vs. Cyclopropane

- Cyclopentane (Target Compound) : The five-membered ring offers conformational flexibility and stability, making it preferable for pharmaceutical intermediates requiring metabolic resistance.

- Cyclopropane () : The three-membered ring introduces significant angle strain, enhancing reactivity. This property is leveraged in research to study strain-release chemistry or as a bioisostere for carbonyl groups .

d) Aliphatic vs. Aromatic Substituents

- 1-Methylcyclopentanol (): The methyl group confers lipophilicity, making it suitable as a solvent in non-polar systems.

Biological Activity

(1-(2-Bromophenyl)cyclopentyl)methanol is an organic compound characterized by its unique structural features, including a cyclopentyl group and a bromophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets and its effects on cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is notable for the presence of a hydroxyl group, which enhances its reactivity and potential interactions with biological molecules. The bromine atom on the phenyl ring contributes to its distinct chemical properties, influencing both the electronic characteristics and steric effects of the compound.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit antibacterial , antioxidant , and anticancer activities. These activities are attributed to its ability to interact with various enzymes and receptors through non-covalent interactions like hydrogen bonding and π-π stacking.

Antibacterial Activity

Research has shown that compounds similar to this compound can inhibit the growth of several pathogenic bacteria. For instance, studies on structurally related compounds have demonstrated significant antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

| Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Compounds | E. coli | 62.5 µg/mL |

| Similar Compounds | E. faecalis | 78.12 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound is hypothesized to stem from its ability to scavenge free radicals and inhibit oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Studies : A study on a methanolic extract containing similar compounds reported significant antibacterial activity against Plesiomonas shigelloides with an MIC of 0.22 mg/mL, suggesting that derivatives of this compound could exhibit comparable or enhanced activity.

- Antioxidant Studies : Research on phenolic compounds has shown a correlation between antioxidant activity and phenolic content, indicating that modifications in the structure of this compound could enhance its antioxidant properties.

- Anticancer Studies : In vitro assays have demonstrated that structurally related compounds exhibit antiproliferative effects on cancer cell lines such as HeLa and A549, supporting further investigation into the anticancer potential of this compound.

Future Directions

Further research is essential to elucidate the specific mechanisms by which this compound interacts with biological systems. Key areas for future investigation include:

- Detailed structure-activity relationship studies to optimize its biological efficacy.

- In vivo studies to assess pharmacokinetics and therapeutic potential.

- Exploration of synergistic effects when combined with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-Bromophenyl)cyclopentyl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For analogous bromophenyl-cyclopentyl compounds, Friedel-Crafts acylation (using Lewis acid catalysts like AlCl₃) is employed to introduce aryl groups, followed by reduction of the ketone intermediate to the alcohol . Key parameters include reaction temperature (323–343 K for cyclopentanol derivatives) and molar ratios (e.g., 3:1 methanol-to-acetate ratio for transesterification) . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted bromophenyl precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the cyclopentyl ring (multiplet signals at δ 1.5–2.5 ppm for CH₂ groups) and bromophenyl substituents (aromatic protons at δ 6.8–7.6 ppm). The hydroxyl proton (δ ~1–5 ppm) may show broad signals due to hydrogen bonding .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~255 for C₁₂H₁₄BrO) and fragmentation patterns (e.g., loss of H₂O or Br substituents) .

- Quantum Chemical Calculations : Generate 3D structural models to validate stereoelectronic properties (e.g., dihedral angles between cyclopentyl and bromophenyl groups) .

Q. How does this compound participate in nucleophilic substitution or oxidation reactions, and what products are formed?

- Methodological Answer : The bromine atom on the phenyl ring undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives . The methanol group can be oxidized to a ketone (e.g., using Jones reagent) or esterified (e.g., with acetic anhydride). Steric hindrance from the cyclopentyl ring may slow reactions at the methanol group compared to less hindered analogs .

Advanced Research Questions

Q. How does the bromine substituent’s position (ortho vs. para) on the phenyl ring influence the compound’s biological activity and chemical reactivity?

- Methodological Answer : Comparative studies of 2-bromo vs. 4-bromo analogs reveal that:

- Ortho-substitution (2-bromo) increases steric hindrance, reducing binding affinity to planar enzyme active sites but enhancing interactions with hydrophobic pockets .

- Para-substitution (4-bromo) improves electrophilicity, facilitating nucleophilic aromatic substitution reactions .

- Biological Activity : 4-Bromo analogs show higher activity in enzyme inhibition assays (e.g., IC₅₀ values 10–50 μM vs. >100 μM for 2-bromo in kinase targets) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., pH 7.4 buffer) .

- Orthogonal Validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to confirm target engagement .

- Analog Comparison : Test activity against structurally similar compounds (e.g., chloro or methoxy-phenyl derivatives) to isolate the bromine effect .

Q. How can interaction studies elucidate the molecular targets of this compound in biological systems?

- Methodological Answer :

- SPR/ITC : Measure binding kinetics (KD, kon/koff) to purified proteins (e.g., kinases or GPCRs) .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in homology models of target proteins .

- CRISPR Knockout : Validate target relevance by silencing candidate genes (e.g., S1P1 receptor) and assessing loss of activity .

Q. What thermodynamic and kinetic considerations are critical for optimizing large-scale synthesis of this compound?

- Methodological Answer :

- Thermodynamic Analysis : Calculate equilibrium constants (Keq) for transesterification or acylation steps to identify optimal temperatures (e.g., 343 K for exothermic reactions) .

- Kinetic Profiling : Use HPLC to monitor intermediate formation rates and adjust catalyst loading (e.g., 5 mol% Pd for coupling reactions) .

- Scale-Up Protocols : Implement continuous-flow reactors to mitigate heat dissipation issues in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.